molecular formula C10H11N3O B2723424 1-(2-Azidophenyl)-2-methylpropan-1-one CAS No. 74333-54-3

1-(2-Azidophenyl)-2-methylpropan-1-one

Cat. No.: B2723424
CAS No.: 74333-54-3
M. Wt: 189.218
InChI Key: XMNBZTVHJABXLL-UHFFFAOYSA-N
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Description

1-(2-Azidophenyl)-2-methylpropan-1-one is an organic compound belonging to the class of azides. Azides are known for their high reactivity and versatility in organic synthesis. This compound features an azide group (-N₃) attached to a phenyl ring, which is further connected to a methylpropanone moiety. The presence of the azide group makes this compound highly reactive and useful in various chemical transformations.

Preparation Methods

The synthesis of 1-(2-Azidophenyl)-2-methylpropan-1-one typically involves the introduction of the azide group to a suitable precursor. One common method is the diazotization of aniline derivatives followed by azidation. For instance, starting from 2-aminoacetophenone, the amino group can be converted to a diazonium salt using nitrous acid, which is then treated with sodium azide to yield the desired azide compound .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure better control over reaction conditions and higher yields.

Chemical Reactions Analysis

1-(2-Azidophenyl)-2-methylpropan-1-one undergoes various types of chemical reactions due to the presence of the azide group. Some of the notable reactions include:

The major products formed from these reactions include triazoles, amines, and various nitrogen heterocycles, depending on the reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2-Azidophenyl)-2-methylpropan-1-one primarily involves the reactivity of the azide group. Upon activation (thermal or photochemical), the azide group decomposes to form nitrenes, which are highly reactive intermediates. These nitrenes can insert into C-H bonds, leading to the formation of new C-N bonds and various nitrogen-containing heterocycles . The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

1-(2-Azidophenyl)-2-methylpropan-1-one can be compared with other azide-containing compounds such as:

The uniqueness of this compound lies in its specific combination of the azide group with the methylpropanone moiety, which provides distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

1-(2-azidophenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7(2)10(14)8-5-3-4-6-9(8)12-13-11/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNBZTVHJABXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=CC=C1N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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